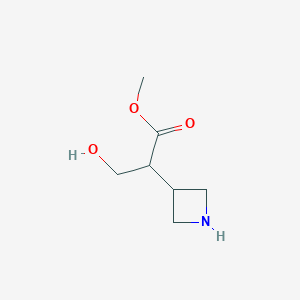![molecular formula C12H25NO B13301137 2-[(2-Ethylbutyl)amino]cyclohexan-1-ol](/img/structure/B13301137.png)
2-[(2-Ethylbutyl)amino]cyclohexan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-Ethylbutyl)amino]cyclohexan-1-ol is a chemical compound with the molecular formula C12H25NO and a molecular weight of 199.33 g/mol . This compound is characterized by the presence of a cyclohexanol ring substituted with an amino group bearing a 2-ethylbutyl side chain. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Ethylbutyl)amino]cyclohexan-1-ol typically involves the reaction of cyclohexanone with 2-ethylbutylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon. The reaction conditions often include a solvent like methanol or ethanol and are conducted at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is optimized for higher yields and purity. The product is then purified using techniques such as distillation or recrystallization to obtain the desired compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
2-[(2-Ethylbutyl)amino]cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The amino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of cyclohexanone or cyclohexanoic acid.
Reduction: Formation of cyclohexylamine derivatives.
Substitution: Formation of N-substituted cyclohexylamines.
Aplicaciones Científicas De Investigación
2-[(2-Ethylbutyl)amino]cyclohexan-1-ol is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Used in the production of specialty chemicals and as a component in certain formulations
Mecanismo De Acción
The mechanism of action of 2-[(2-Ethylbutyl)amino]cyclohexan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(2-Methylbutyl)amino]cyclohexan-1-ol
- 2-[(2-Propylbutyl)amino]cyclohexan-1-ol
- 2-[(2-Butylbutyl)amino]cyclohexan-1-ol
Uniqueness
2-[(2-Ethylbutyl)amino]cyclohexan-1-ol is unique due to its specific side chain, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Propiedades
Fórmula molecular |
C12H25NO |
|---|---|
Peso molecular |
199.33 g/mol |
Nombre IUPAC |
2-(2-ethylbutylamino)cyclohexan-1-ol |
InChI |
InChI=1S/C12H25NO/c1-3-10(4-2)9-13-11-7-5-6-8-12(11)14/h10-14H,3-9H2,1-2H3 |
Clave InChI |
QSPAKKYQNKQQKS-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC)CNC1CCCCC1O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


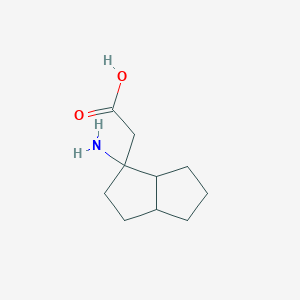
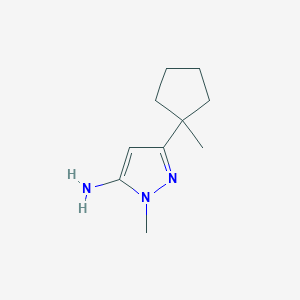
![4-Fluoro-4-[2-(trifluoromethoxy)phenyl]piperidine](/img/structure/B13301081.png)
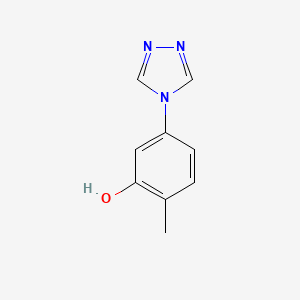

![1-(Chloromethyl)spiro[4.5]decane](/img/structure/B13301095.png)
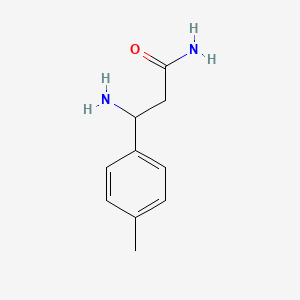
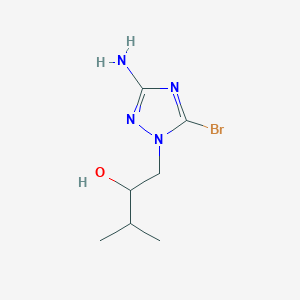
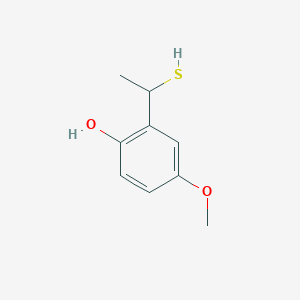
![2-(1-Aminocyclohexyl)-1H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one](/img/structure/B13301110.png)
![3-[(2,5-Dimethylphenyl)methoxy]azetidine](/img/structure/B13301113.png)

